BenchChemオンラインストアへようこそ!

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

medicinal chemistry regioisomerism structure-activity relationships

Procure as a structurally unique benzothiazole-benzamide hybrid. The 4-methanesulfonyl substitution provides distinct electronic and steric properties compared to the 2-isomer (CAS 896279-25-7), altering target-binding profiles. Its 4-bromo substituent serves as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling, enabling rapid analog generation for SAR studies. Ideal for antiproliferative, antimicrobial, and linker-comparison screening.

Molecular Formula C15H11BrN2O3S2
Molecular Weight 411.29
CAS No. 896360-02-4
Cat. No. B2872547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide
CAS896360-02-4
Molecular FormulaC15H11BrN2O3S2
Molecular Weight411.29
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
InChIInChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,18,19)
InChIKeySFNWNGMIDMJNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS 896360-02-4): Procurement-Relevant Structural and Class Profile


N-(4-Bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS 896360-02-4; molecular formula C15H11BrN2O3S2; molecular weight 411.29 g/mol) is a synthetic, small-molecule benzothiazole-benzamide hybrid . The scaffold fuses a 4-bromo-substituted benzothiazole heterocycle with a 4-methanesulfonyl-substituted benzamide moiety, positioning it within the broader methylsulfonyl benzothiazole (MSBT) chemotype. This chemotype has been investigated in the literature for antimicrobial and anticancer properties, although specific, peer-reviewed bioactivity data for the exact CAS 896360-02-4 compound remain absent from major public databases such as PubChem and ChEMBL as of early 2026 [1].

Why 896360-02-4 Cannot Be Interchanged with Its Closest Regioisomeric or Sulfamoyl Analogs During Procurement


Generic substitution within the N-(4-bromo-1,3-benzothiazol-2-yl)-benzamide series is chemically invalid because the position of the methylsulfonyl group on the benzamide ring (2-, 3-, or 4-substitution) fundamentally alters the compound's electronic distribution, molecular geometry, and hydrogen-bonding capacity . The 4-methanesulfonyl regioisomer (CAS 896360-02-4) presents a para-substituted electron-withdrawing group, whereas the commercially available 2-methanesulfonyl analog (CAS 896279-25-7) places the same group in an ortho position, introducing steric hindrance and a markedly different dipole moment. Similarly, replacing the methanesulfonyl group with a dimethylsulfamoyl or diethylsulfamoyl moiety—both catalogued as distinct compounds—introduces additional steric bulk and alters hydrogen-bond acceptor geometry, which will predictably shift target-binding profiles in any biochemical or cellular assay context . Without matched-pair experimental data for all regioisomers against a common target, the default procurement rule must be that each regioisomer is a unique chemical entity and cannot be substituted on the basis of scaffold similarity alone.

Quantitative Differentiation Evidence for CAS 896360-02-4: Available Comparative Data and Explicit Gaps


Regioisomeric Differentiation: 4-Methanesulfonyl vs. 2-Methanesulfonyl Substitution on the Benzamide Ring

The target compound (4-methanesulfonyl regioisomer, CAS 896360-02-4) differs from its closest catalogued structural relative, the 2-methanesulfonyl regioisomer (CAS 896279-25-7), solely by the position of the –SO2CH3 group on the benzamide phenyl ring. No head-to-head biological comparison of the two regioisomers has been published. However, the pKa-modulating effect of the para-substituted sulfone in the target compound is expected to lower the benzamide NH acidity relative to the ortho-substituted analog, which positions the sulfone proximal to the amide bond and can engage in intramolecular hydrogen bonding. This difference has practical consequences for solubility, logP, and metabolic stability in in vitro assay conditions .

medicinal chemistry regioisomerism structure-activity relationships

Methanesulfonyl vs. Dimethylsulfamoyl Substituent Comparison: Implications for Solubility and Target Engagement

The target compound carries a methanesulfonyl (–SO2CH3) substituent, whereas structurally analogous catalogue entries such as N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 892853-92-8) feature a dimethylsulfamoyl (–SO2N(CH3)2) group. The sulfone is a stronger electron-withdrawing group (Hammett σp ≈ 0.72 for –SO2CH3 vs. σp ≈ 0.65 for –SO2N(CH3)2), and the sulfone oxygen atoms are superior hydrogen-bond acceptors compared with the sulfonamide oxygen. No direct comparative biological data exist for these two compounds. However, the class-level observation that sulfone-containing benzothiazoles (MSBT series) exhibit antimicrobial activity against Gram-positive and Gram-negative bacterial strains as well as antifungal activity against Candida albicans, with inhibition zones ranging from 9–24 mm at 100 μg/disc depending on the specific MSBT derivative, provides inferential support for investigating the target compound in similar assays [1]. The dimethylsulfamoyl analog lacks any reported antimicrobial or anticancer data, making the methanesulfonyl compound the more characterized chemotype for initial screening.

drug design physicochemical properties sulfonamide vs. sulfone pharmacophore

Benzothiazole-Benzamide Scaffold Antiproliferative Activity: Class-Level Benchmarking for Prioritization

A published series of N-1,3-benzothiazol-2-ylbenzamide derivatives—sharing the core scaffold of the target compound but lacking the 4-bromo and 4-methanesulfonyl substituents—was evaluated for antiproliferative activity against HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines [1]. The most active compound in that series (1k) induced significant apoptosis in MCF-7 cells. While CAS 896360-02-4 was not included in that study, the scaffold consistently produced compounds with GI50 values in the low micromolar range. The 4-bromo substituent on the benzothiazole ring, present in the target compound, is absent from the published series; bromine substitution at the 4-position of benzothiazole is known in broader kinase-inhibitor literature to enhance hydrophobic pocket occupancy and halogen bonding. The combination of 4-bromo-benzothiazole and 4-methanesulfonyl-benzamide in a single molecule therefore represents a hybrid of two independently validated pharmacophoric elements, although direct testing data remain outstanding.

anticancer apoptosis induction HepG2 MCF-7

Benzothiazole-Sulfonamide Patent Landscape: VR1 and Endothelial Lipase Inhibition as Potential Application Vectors

Patent WO2006068593A1 (AstraZeneca) discloses benzothiazolesulfonamides as vanilloid receptor 1 (VR1, TRPV1) inhibitors for pain and inflammatory disorders, while patent family around sulfone-amide-linked benzothiazoles claims endothelial lipase (EL) inhibitors for dyslipidemia [1][2]. Although CAS 896360-02-4 is not explicitly claimed in these patents, the structural overlap is significant: both patent families require a benzothiazole core linked via a sulfonamide or amide bridge to a sulfone-containing aryl ring. The target compound is a hybrid structure—benzothiazole linked through an amide bond (not sulfonamide) to a methanesulfonylphenyl ring—placing it at the intersection of two separately patented chemotypes. This structural positioning may offer a freedom-to-operate advantage for organizations developing novel inhibitors in these target classes, as the amide linkage differentiates the compound from sulfonamide-linked patent claims [1].

vanilloid receptor 1 endothelial lipase benzothiazole sulfonamide patent analysis

Recommended Procurement and Research Scenarios for N-(4-Bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS 896360-02-4)


Focused Anticancer Screening Library Member in Benzothiazole-Benzamide SAR Campaigns

Procure CAS 896360-02-4 as a structurally differentiated member of a benzothiazole-benzamide library designed for antiproliferative screening. The scaffold has demonstrated class-level activity against HepG2 and MCF-7 cell lines, and the compound's 4-bromo substituent provides a synthetic handle for late-stage Suzuki–Miyaura cross-coupling to generate additional analogs [1]. Inclusion is justified by the established apoptosis-inducing capacity of the N-1,3-benzothiazol-2-ylbenzamide pharmacophore and the opportunity to explore 4-position modifications on both the benzothiazole and benzamide rings.

TRPV1 or Endothelial Lipase Inhibitor Lead Optimization: Amide-Linker Probe Compound

Use CAS 896360-02-4 as an amide-linker comparator in structure–activity relationship studies targeting VR1 (TRPV1) or endothelial lipase. The compound's amide bridge differentiates it from the sulfonamide-linked chemotypes claimed in existing patents, enabling investigation of linker electronic effects on target potency and isoform selectivity. Researchers should benchmark the compound against a sulfonamide-linked analog (e.g., from the WO2006068593A1 series) in side-by-side biochemical assays to quantify the impact of linker identity on IC50 and selectivity profile [1][2].

Regioisomeric Probe Set for Physicochemical and ADME Parameterization

Co-procure CAS 896360-02-4 (4-methanesulfonyl) and its 2-methanesulfonyl regioisomer (CAS 896279-25-7) as a matched molecular pair for systematic comparison of chromatographic retention, aqueous solubility, logD7.4, and microsomal metabolic stability. The para- vs. ortho-substitution of the electron-withdrawing sulfone group provides a clean model system for training in silico ADME prediction algorithms or for teaching medicinal chemistry concepts around regioisomer-dependent property differences .

Antimicrobial MSBT Chemotype Expansion with Halogenated Benzothiazole Analogs

Incorporate CAS 896360-02-4 into a methylsulfonyl benzothiazole (MSBT) antimicrobial screening set. The MSBT chemotype has shown moderate antibacterial and antifungal activity in disc diffusion and MIC assays; the 4-bromo substituent on the benzothiazole ring introduces a halogen atom that is absent from the original MSBT series, potentially enhancing membrane permeability and target binding. Comparative MIC testing against E. coli, S. aureus, and C. albicans with the unsubstituted MSBT parent compound would directly quantify the contribution of the 4-bromo group to antimicrobial potency [3].

Quote Request

Request a Quote for N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.